N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine
Description
N-[(Pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl group at position 4 and a pyrimidin-2-ylmethylamine group at position 2.
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c10-9(11,12)6-5-17-8(16-6)15-4-7-13-2-1-3-14-7/h1-3,5H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPDKQHAFLZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed approach, involving cyclization between α-halo ketones and thiourea derivatives. For example, 4-(trifluoromethyl)-1,3-thiazol-2-amine can be synthesized via reaction of 3-bromo-1,1,1-trifluoropropan-2-one with thiourea under basic conditions (e.g., KOH in ethanol at 80°C). Yields typically range from 65–80%, with purity confirmed by -NMR (δ 7.98 ppm for thiazole C5-H).
Bromination-Acetylation Sequence
An alternative route involves bromination of acetophenone derivatives followed by thiazole cyclization. For instance, phenyltrimethylammonium tribromide mediates bromination of 3'-fluoro-5'-(trifluoromethyl)acetophenone, which is subsequently treated with thiourea in ethanol to yield 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. This method achieves 70–85% yields and avoids harsh acidic conditions.
Functionalization of the Thiazole Ring
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via:
Protection-Deprotection Strategies
To prevent unwanted side reactions during subsequent steps, the thiazole amine is often acetylated using acetic anhydride in pyridine (88% yield). Deprotection is achieved via hydrolysis with 6M HCl at 60°C.
Coupling with Pyrimidine Derivatives
Aminomethylation of Pyrimidine
Pyrimidin-2-ylmethylamine is prepared by reductive amination of pyrimidine-2-carbaldehyde using sodium cyanoborohydride in methanol (pH 4–5, 78% yield).
Nucleophilic Aromatic Substitution
The thiazole amine undergoes coupling with 2-(chloromethyl)pyrimidine in the presence of NaH as a base. Optimal conditions include N-methylpyrrolidone (NMP) as solvent at 100°C for 4 hours, yielding 82–90% of the target compound. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–80 | ≥95 | Scalable, minimal byproducts | Requires halogenated precursors |
| Bromination-Cyclization | 70–85 | ≥97 | High regioselectivity | Multi-step process |
| Microwave Coupling | 82–90 | ≥98 | Rapid, energy-efficient | Specialized equipment required |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates by stabilizing transition states. Ethanol/water mixtures improve yields in cyclization steps by precipitating products.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) enable coupling reactions at lower temperatures (80°C vs. 120°C), reducing decomposition risks.
Purification Techniques
Silica gel chromatography with hexane/ethyl acetate (3:1) effectively separates regioisomers. Recrystallization from methanol/water mixtures increases purity to >99%.
Spectroscopic Characterization
-
-NMR (400 MHz, DMSO- d6) : δ 8.11 (s, 1H, thiazole C5-H), 7.62 (d, J = 8.6 Hz, 1H, pyrimidine H5), 4.89 (s, 2H, CH₂NH).
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IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (C-F stretch).
Industrial-Scale Considerations
Cost-Efficiency Analysis
Chemical Reactions Analysis
Thiazole Ring Modifications
The thiazole moiety undergoes electrophilic substitution reactions at the 5-position. Key transformations include:
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Bromination : Reaction with N-bromosuccinimide (NBS) in acetic acid yields 5-bromo derivatives (e.g., 22 in ), critical for Suzuki-Miyaura cross-coupling reactions.
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Acetylation : Treatment with acetic anhydride under microwave irradiation (170°C, 30 min) introduces acetyl groups at the 2-amino position, enhancing solubility for downstream applications .
Pyrimidine Ring Reactivity
The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) reactions. For example:
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Amination : Microwave-assisted coupling with substituted anilines (e.g., 3-chloro-2-methylaniline) in tetrahydrofuran (THF) produces biaryl derivatives with yields up to 65% .
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Alkylation : Reaction with methyl iodide in DMF forms N-methylpyrimidinium salts, improving binding affinity for kinase targets like CDK4/6 .
Trifluoromethyl Group Stability
The -CF₃ group remains inert under mild acidic/basic conditions but undergoes hydrolysis to -COOH under prolonged heating (100°C, 24 hr) with concentrated H₂SO₄, enabling carboxylate-based derivatization .
Amine Reactivity
The secondary amine at the 2-position of the thiazole ring shows versatile reactivity:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Ac₂O, 60°C | Acetamide | 88 | |
| Alkylation | LDA, THF | N-Methyl | 72 | |
| Sulfonation | SO₃·Py | Sulfonamide | 65 |
Cross-Coupling Reactions
The compound serves as a scaffold for transition metal-catalyzed coupling:
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Suzuki-Miyaura : Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis forms biaryl derivatives (e.g., 35a in ), enhancing antiproliferative activity (IC₅₀ = 5.71 μM vs. MCF-7) .
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Buchwald-Hartwig Amination : Coupling with morpholine using Pd₂(dba)₃/Xantphos introduces polar substituents, improving solubility by 3-fold .
Catalytic Cyclization Reactions
Microwave-assisted cyclization with guanidine derivatives (e.g., phenylguanidine) generates fused pyrimidine-thiazole systems:
python# Example protocol from [2]: reactant = N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine reagent = phenylguanidine conditions = "Microwave, 140°C, 45 min" product = 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine yield = 78%
This method achieves regioselective C-N bond formation critical for kinase inhibition .
Stability Under Biological Conditions
In vitro studies reveal:
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pH Stability : Stable in PBS (pH 7.4) for 72 hr (>95% intact) .
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Metabolic Degradation : Hepatic microsomal assays show primary oxidation at the pyrimidine methylene group (t₁/₂ = 2.1 hr) .
Comparative Reactivity Analysis
| Feature | Thiazole Ring | Pyrimidine Ring |
|---|---|---|
| Electrophilic Reactivity | High (C5) | Low |
| Nucleophilic Reactivity | Moderate (C2) | High (C4/C6) |
| Functional Group Tolerance | Broad | Narrow |
Scientific Research Applications
TRPV3 Modulation
One of the primary applications of this compound is its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channels. Research indicates that compounds similar to N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine can influence TRPV3 activity, which is implicated in pain perception and inflammatory responses. The modulation of TRPV3 channels presents potential therapeutic avenues for treating conditions such as neuropathic pain and inflammatory disorders .
Anticancer Activity
Emerging studies have suggested that thiazole derivatives exhibit anticancer properties. The structural features of this compound may enhance its efficacy against various cancer cell lines. Preliminary data indicate that such compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Preclinical Studies
A study published in a patent document highlights the synthesis and evaluation of thiazole derivatives for their TRPV3 modulatory effects. The findings suggest that these compounds can significantly reduce pain responses in animal models, indicating their potential for clinical development .
Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR has identified key structural components that enhance the biological activity of thiazole derivatives. For instance, the presence of trifluoromethyl groups has been correlated with increased potency against specific targets, including cancer cells and ion channels .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
Comparison with Similar Compounds
Key Structural Features :
- Thiazole Core : Common in kinase inhibitors and antimicrobial agents.
- Trifluoromethyl Group : Enhances lipophilicity and binding interactions.
- Pyrimidin-2-ylmethylamine : Provides hydrogen-bonding sites for target engagement.
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Physicochemical Comparisons
Trifluoromethyl Impact :
- Metabolic Stability: CF₃ groups resist oxidative metabolism, as seen in kinase inhibitors like Purvalanol derivatives .
Pyrimidine vs. Other Heterocycles :
- Pyrimidine-containing compounds (e.g., ) show enhanced target binding due to hydrogen-bonding interactions, unlike simple phenyl-substituted thiazoles (e.g., compound 49 in ) .
Table 2: Pharmacological Profiles of Selected Analogs
Biological Activity
N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N3S, with a molecular weight of approximately 263.25 g/mol. The presence of trifluoromethyl and thiazole moieties is significant for its biological activity, influencing both lipophilicity and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Preliminary studies suggest that derivatives containing thiazole and pyrimidine rings exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as amoxicillin .
-
Anti-inflammatory Properties :
- Research indicates that thiazole derivatives can inhibit key inflammatory mediators. For example, compounds with similar structures have demonstrated the ability to suppress COX-1 and COX-2 activities, which are critical in the inflammatory response. In vitro studies found IC50 values in the low micromolar range, indicating potent anti-inflammatory effects .
-
Anticancer Potential :
- There is emerging evidence that compounds containing pyrimidine and thiazole rings can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. The compound's structural features may enhance its binding affinity to CDK targets, suggesting potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated that it exhibited significant antibacterial activity with MIC values ranging from 4 to 16 μg/mL against S. aureus and E. coli, outperforming some conventional antibiotics .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of similar thiazole compounds reported that this compound significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophages. The compound demonstrated an IC50 value of 0.03 μM for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidine-derived amines and thiazole intermediates. For example, acid-catalyzed condensation of 4-(trifluoromethyl)thiazole-2-amine with 2-(aminomethyl)pyrimidine derivatives is a common approach. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., triethylamine) to improve yields. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity and structural integrity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyrimidine protons (δ ~8.5–9.0 ppm in ¹H NMR) .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structural insights from X-ray crystallography guide the design of analogs with enhanced bioactivity?
- Methodological Answer : X-ray crystallography (using SHELX software ) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds between the pyrimidine ring and target proteins). For example, the trifluoromethyl group’s electron-withdrawing properties may enhance binding to hydrophobic pockets in enzymes like cyclin-dependent kinases (CDKs). Docking studies (e.g., AutoDock Vina) can predict binding modes and guide substitutions at the thiazole or pyrimidine moieties .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., MV4-11 for leukemia studies ), incubation times, and controls.
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects.
- Metabolic stability : Evaluate compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results .
Q. How can structure-activity relationship (SAR) studies improve selectivity for targets like CDK4/6 or CRF receptors?
- Methodological Answer :
- Pyrimidine modifications : Introduce electron-donating groups (e.g., methoxy) to enhance π-π stacking with CDK4/6’s ATP-binding pocket .
- Thiazole substitutions : Replace trifluoromethyl with bulkier groups (e.g., adamantyl) to exploit hydrophobic regions in CRF receptors .
- In vivo validation : Use xenograft models (e.g., MV4-11 in mice) to correlate SAR with tumor growth inhibition .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- CRISPR/Cas9 knockout : Silence CDK4/6 or CRF1 in target cells to confirm on-target effects .
- Biomarker analysis : Quantify downstream markers like phosphorylated Rb (for CDK4/6 inhibition) or ACTH levels (for CRF1 antagonism) via ELISA .
- Kinetic assays : Measure ATPase activity (e.g., Malachite Green assay) to assess enzymatic inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
